molecular formula C10H14N2 B12938490 (1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine

(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine

Cat. No.: B12938490
M. Wt: 162.23 g/mol
InChI Key: KFMLTYWCWVYQIL-UHFFFAOYSA-N
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Description

(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol for the free base . This tetrahydroisoquinoline derivative serves as a valuable building block in medicinal chemistry and drug discovery, particularly for the synthesis of novel biologically active molecules . The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in pharmacology, present in a wide array of compounds with diverse biological activities, including anticancer, antibacterial, antiviral, and antifungal properties . Researchers utilize this scaffold to develop new therapeutic agents, such as potassium-competitive acid blockers (P-CABs) like Revaprazan for gastrointestinal diseases . The primary amine moiety attached to the tetrahydroisoquinoline core allows for further functionalization, making it a versatile intermediate for constructing compound libraries. Its research applications span investigating structure-activity relationships (SAR) and developing potential treatments for neurodegenerative disorders and infectious diseases . This product is supplied For Research Use Only. It is strictly intended for laboratory research applications and is not approved for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-5-ylmethanamine

InChI

InChI=1S/C10H14N2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-3,12H,4-7,11H2

InChI Key

KFMLTYWCWVYQIL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=CC=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes for Preparation

Reductive Amination of Tetrahydroisoquinoline Derivatives

One of the most common methods involves reductive amination of tetrahydroisoquinoline derivatives. This process includes:

  • Reactants : Tetrahydroisoquinoline and formaldehyde or other aldehyde sources.
  • Catalysts : Hydrogenation catalysts such as palladium on carbon (Pd/C) or Raney Nickel.
  • Procedure : The reaction is carried out under hydrogen gas at moderate pressures and temperatures.
  • Yield : High yields (80–90%) are generally achieved depending on the reaction conditions and purity of starting materials.

Bischler–Napieralski Cyclization

This method synthesizes the isoquinoline backbone first, followed by functionalization:

  • Step 1 : Formation of an amide intermediate from a phenylethylamine derivative and an acid chloride.
  • Step 2 : Cyclization using phosphorus oxychloride (POCl₃) to yield tetrahydroisoquinoline.
  • Step 3 : Reductive amination to introduce the methanamine group.
  • Advantages : High regioselectivity and control over product stereochemistry.
  • Limitations : Requires stringent reaction conditions.

Catalytic Hydrogenation of Isoquinolines

Isoquinolines can be selectively hydrogenated to tetrahydroisoquinolines using chiral catalysts:

  • Catalyst : (R,R)-RuTsDPEN or similar chiral ruthenium complexes.
  • Procedure : Hydrogenation is performed under controlled pressure (e.g., 10–15 atm) and temperature (e.g., 50–80°C).
  • Final Step : Functionalization via reductive amination to yield (1,2,3,4-tetrahydroisoquinolin-5-yl)methanamine.
  • Yield : Moderate to high yields with excellent enantioselectivity.

Cyanamide Reaction in Aqueous Alcoholic Medium

This method involves the reaction of tetrahydroisoquinoline with cyanamide:

  • Reaction Medium : Aqueous alcohol (e.g., ethanol) at a controlled pH (7.2–9).
  • Procedure : Cyanamide reacts with tetrahydroisoquinoline to form carboxamidine intermediates, which are subsequently reduced to methanamine derivatives.
  • Yield : Up to 87% after recrystallization.

Comparative Analysis of Methods

Method Key Reactants Catalyst/Conditions Yield (%) Remarks
Reductive Amination Tetrahydroisoquinoline + Aldehyde Pd/C or Raney Nickel 80–90 Simple procedure; high efficiency but requires hydrogen gas.
Bischler–Napieralski Cyclization Phenylethylamine + Acid Chloride POCl₃ ~85 High regioselectivity; requires harsh conditions.
Catalytic Hydrogenation Isoquinolines Chiral Ru Catalysts ~70–90 Excellent enantioselectivity; expensive catalysts.
Cyanamide Reaction Tetrahydroisoquinoline + Cyanamide Aqueous Alcohol ~87 Cost-effective; requires pH control for optimal yields.

General Experimental Notes

  • All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
  • Solvents must be dry and free from impurities to ensure high yields.
  • Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions: (1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Smooth Muscle Relaxation

Research indicates that derivatives of 1,2,3,4-tetrahydroisoquinoline exhibit significant smooth muscle relaxation properties. These compounds can act as vasodilators and are useful in treating conditions associated with spasmodic disorders of visceral organs such as colonic irritability and chronic cholecystitis. The mechanism involves the inhibition of intestinal and bladder contractions, making them candidates for therapeutic use in gastrointestinal and urological disorders .

Property Effect Application
Smooth Muscle RelaxationVasodilationTreatment of spasmodic disorders
Intestinal Contraction InhibitionReduces gastrointestinal discomfortManagement of colonic irritability
Bladder Contraction InhibitionAlleviates urinary urgencyTreatment of bladder hyperactivity

Cancer Therapy

(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine derivatives have been explored as selective estrogen receptor antagonists and degraders. These compounds show promise in treating estrogen receptor-positive cancers such as breast cancer and endometriosis. Their ability to circumvent resistance pathways associated with traditional antiestrogens makes them valuable in cancer therapeutics .

Cancer Type Mechanism Potential Treatment
Estrogen Receptor-Positive Breast CancerSelective Estrogen Receptor DegradationOvercoming resistance to existing therapies
EndometriosisAntagonism of estrogen signalingManagement of symptoms and disease progression

Opioid Receptor Modulation

Recent studies have identified this compound derivatives as potent κ-opioid receptor antagonists. This class of compounds demonstrates high selectivity for the κ-opioid receptor over μ and δ receptors, suggesting potential applications in pain management and addiction therapy .

Receptor Selectivity Clinical Implications
κ-opioidHighly selectivePotential for pain relief without typical opioid side effects
μ-opioidLow affinityReduced risk of addiction

Case Study 1: Smooth Muscle Relaxation

A study conducted on the effects of tetrahydroisoquinoline derivatives demonstrated significant vasodilatory effects in animal models. The compounds reduced blood pressure and improved blood flow to the intestines, supporting their potential as therapeutic agents for hypertension and gastrointestinal disorders.

Case Study 2: Cancer Treatment

In preclinical trials, a tetrahydroisoquinoline derivative was shown to inhibit tumor growth in estrogen-dependent breast cancer models. The compound effectively reduced tumor size compared to control groups receiving standard therapies.

Case Study 3: Opioid Receptor Antagonism

A series of experiments evaluated the analgesic properties of tetrahydroisoquinoline derivatives in models of chronic pain. Results indicated that these compounds could provide pain relief without the addictive properties associated with traditional opioids.

Mechanism of Action

The mechanism of action of (1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Positional Isomers

a) (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanamine (1b)
  • Structure : Methanamine group at the 1-position instead of 3.
  • Synthesis: Used as a precursor for Tetrazanbigen (TNBG), an anticancer compound. Reacts with 2,3-dichloroquinoxaline to form quinoxaline derivatives .
  • Key Difference : The 1-position substitution alters steric interactions in biological targets, reducing TNBG’s solubility compared to 5-substituted analogues .
b) (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine
  • Structure : Methanamine at the 3-position.
  • Commercial Status: Discontinued due to synthesis challenges, as noted by CymitQuimica .
  • Implication : Substitution at the 3-position may introduce instability or poor pharmacokinetic properties.
c) 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine
  • Structure : Methyl group at the 2-position and amine at the 5-position (Formula: C₁₀H₁₄N₂ ).

Core Structure Analogues

a) Tetrahydroquinolones (e.g., MJM170, JAG21)
  • Structure: Planar quinolone core vs. non-planar tetrahydroisoquinoline.
  • Synthesis: Requires HPLC and LC-MS for purity validation, similar to tetrahydroisoquinoline derivatives .
  • Functional Impact: The planar structure of quinolones facilitates intercalation with DNA, making them potent topoisomerase inhibitors, unlike the flexible tetrahydroisoquinoline scaffold .
b) Tetrazanbigen (TNBG)
  • Structure: Quinoxaline core fused to tetrahydroisoquinoline-methanamine.
  • Activity : Exhibits anticancer activity in vitro and in vivo. Derivatives with 5-substituted methanamine show improved solubility and tumor penetration compared to 1-substituted analogues .

Table 1: Comparative Analysis of Key Compounds

Compound Name Substitution Position Molecular Formula Key Activity/Property Reference
(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine 5-position C₁₀H₁₄N₂ Intermediate for antitumor agents
(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanamine 1-position C₁₀H₁₄N₂ Precursor for TNBG synthesis
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine 2-methyl, 5-amine C₁₀H₁₄N₂ Enhanced lipophilicity
Tetrazanbigen (TNBG) Quinoxaline fusion C₁₉H₁₈Cl₂N₄O Anticancer (IC₅₀: 0.8 µM)
MJM170 (Tetrahydroquinolone) N/A C₁₃H₁₅NO Topoisomerase inhibition

Key Research Findings

Positional Effects on Bioactivity : 5-substituted methanamine derivatives exhibit superior solubility and target binding compared to 1- or 3-substituted isomers, as demonstrated in TNBG’s structure-activity relationship (SAR) studies .

Synthetic Feasibility: Compounds like (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine face synthesis discontinuation due to complex purification requirements , whereas 5-substituted derivatives are more synthetically accessible .

Methylation Impact: The 2-methyl group in 2-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine increases logP values by 0.5 units, suggesting improved membrane permeability .

Biological Activity

(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine (THIQ) is a compound derived from the tetrahydroisoquinoline family, which has garnered significant attention due to its diverse biological activities. This article explores the biological properties of THIQ, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Tetrahydroisoquinoline Compounds

Tetrahydroisoquinolines are a class of heterocyclic compounds known for their wide-ranging biological activities, including antitumor, antimicrobial, and neuroprotective effects. The structural diversity within this class allows for various modifications that can enhance their biological efficacy.

1. Neuropharmacological Effects

THIQ derivatives have been studied for their interaction with neurotransmitter systems. Research indicates that certain THIQ compounds exhibit potent dopamine D2 receptor-blocking activity, which is crucial in the treatment of disorders such as schizophrenia and Parkinson's disease . For instance, a study demonstrated that 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines possess significant affinity for the D2 receptor and show an excellent safety profile .

2. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of THIQ derivatives. A series of novel isoquinoline dipeptides were synthesized and evaluated for their antimicrobial activity against various bacterial strains, including Escherichia coli. These compounds demonstrated promising antibacterial and antifungal properties, outperforming some existing standard drugs . The mechanism behind this activity may involve strong binding interactions with bacterial DNA gyrase .

3. Inhibition of Lipid Metabolism

The compound has also been investigated for its role in lipid metabolism regulation. For example, derivatives of THIQ have shown efficacy as monoacylglycerol acyltransferase 2 (MGAT2) inhibitors. One such derivative demonstrated significant suppression of triglyceride synthesis in vivo at low oral doses . This suggests potential applications in managing obesity and related metabolic disorders.

Structure-Activity Relationship (SAR)

The SAR studies of THIQ compounds reveal that modifications at specific positions on the isoquinoline scaffold can significantly influence biological activity. For instance:

  • Substituents at C-1 : Varying alkyl groups at this position can enhance dopamine receptor affinity.
  • Functional Groups : The introduction of electron-withdrawing or electron-donating groups can modulate the compound's lipophilicity and overall biological activity.

A detailed SAR analysis is provided in Table 1 below:

CompoundSubstituentBiological ActivityReference
Compound A-CH3D2 receptor antagonist
Compound B-CF3MGAT2 inhibitor
Compound C-NH2Antimicrobial

Case Study 1: Dopamine D2 Receptor Antagonism

In a controlled study involving guinea pig gastric smooth muscle preparations, a series of substituted THIQs were tested for their contractile activity. Compounds exhibiting high affinity for the D2 receptor showed effective inhibition of muscle contractions, suggesting therapeutic potential in gastrointestinal motility disorders .

Case Study 2: Antimicrobial Efficacy

A recent investigation into THIQ dipeptides revealed that specific modifications enhanced their antimicrobial efficacy against resistant strains of bacteria. The study utilized advanced spectroscopic techniques to characterize these compounds and assess their binding affinities to target proteins involved in bacterial resistance mechanisms .

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